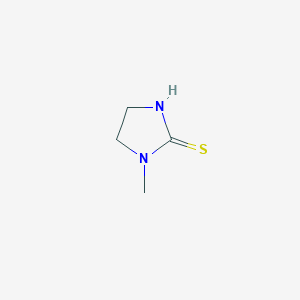

1-Methylimidazolidine-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDTDSPQXLQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158636 | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-10-2 | |

| Record name | Methylethylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLETHYLENETHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylimidazolidine-2-thione (CAS 13431-10-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazolidine-2-thione, also known as Methimazole or Tapazole, is a heterocyclic compound belonging to the imidazoline class.[1] With the CAS number 13431-10-2, this compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands for transition metal catalysis and medicinal chemistry. Its derivatives, especially gold(I)-NHC complexes, have garnered significant interest for their potential anticancer properties. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of this compound, with a focus on detailed experimental protocols and the mechanistic insights into the biological activity of its derivatives.

Physicochemical Properties

This compound is typically a light yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13431-10-2 | [1][2] |

| Molecular Formula | C4H8N2S | [1][3] |

| Molecular Weight | 116.18 g/mol | [1] |

| Appearance | Light yellow crystalline flakes/powder | [1][2] |

| Melting Point | 144-147 °C (lit.) | [1][2] |

| Boiling Point | 280 °C (estimate) | [1][2] |

| Density | 1.095 g/cm³ (estimate) | [1][2] |

| Synonyms | 1-Methyl-2-imidazolidinethione, N-Methylethylenethiourea, Methimazole, Tapazole | [1][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of N-methylethylenediamine with carbon disulfide.

Experimental Protocol: Synthesis

Materials:

-

N-Methylethylenediamine

-

Carbon disulfide

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid

-

Acetone (cold)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a 1:1 mixture of ethanol and water.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide dropwise to the cooled solution. A white precipitate may form.

-

After the initial addition, heat the reaction mixture to 60 °C and add a further quantity of carbon disulfide.

-

Heat the mixture under reflux (approximately 110 °C) for 1 hour.

-

Add a few drops of concentrated hydrochloric acid and continue to reflux for an additional 10 hours.

-

Cool the reaction mixture and store it in a freezer to facilitate complete precipitation.

-

Collect the precipitate by filtration and wash with cold acetone to yield this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol or water.

-

If insoluble impurities are present, filter the hot solution.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structural confirmation of this compound is typically performed using spectroscopic methods.

Spectroscopic Data:

-

¹H NMR (CDCl₃, ppm): δ 5.7 (sb, 1H, NH), 3.72 (m, 2H, C⁴H), 3.57 (m, 2H, C⁵H), 3.15 (s, 3H, CH₃).

-

IR (KBr, cm⁻¹): ν 3196 (N-H), 2945, 2872 (C-H), 1512, 1480 (C-N + C-H), 1200 (C=S), 958 (N-CH₃).

Applications in Drug Development: Gold(I)-NHC Complexes

A significant application of this compound is its use as a precursor for N-heterocyclic carbene (NHC) ligands in gold(I) complexes, which have shown promising anticancer activity.[1][2]

Experimental Protocol: Synthesis of a Gold(I)-NHC Complex

This protocol is a general representation for the synthesis of gold(I)-NHC complexes and may require optimization for this compound.

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Chlorido(dimethylsulfide)gold(I) [(Me₂S)AuCl]

-

Dichloromethane (anhydrous)

-

Celite

Procedure:

-

In a light-protected flask, stir a mixture of this compound (as the corresponding imidazolium salt precursor) and silver(I) oxide in anhydrous dichloromethane at room temperature overnight. This step forms the silver-NHC intermediate.

-

Add chlorido(dimethylsulfide)gold(I) to the mixture and continue stirring for an extended period (e.g., 24-60 hours).

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting solid with appropriate solvents (e.g., diethyl ether, hexane) to afford the purified gold(I)-NHC complex.

Biological Activity and Mechanism of Action

Derivatives of imidazolidine-2-thione have been investigated for various biological activities, including as antimicrobial and anticancer agents.[5] Gold(I)-NHC complexes, in particular, are known to exhibit potent cytotoxic effects against cancer cell lines.

The primary mechanism of action for many gold(I) complexes is the inhibition of the enzyme thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

Diagram: Proposed Anticancer Mechanism of Gold(I)-NHC Complexes

References

- 1. scialert.net [scialert.net]

- 2. Gold(I) and Gold(III) N‐Heterocyclic Carbene Complexes as Antibacterial Agents and Inhibitors of Bacterial Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guided Antitumoural Drugs: (Imidazol‐2‐ylidene)(L)gold(I) Complexes Seeking Cellular Targets Controlled by the Nature of Ligand L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylimidazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylimidazolidine-2-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details a proven synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.

Physicochemical Properties

This compound, also known as N-Methylethylenethiourea, is a cyclic thiourea derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₈N₂S |

| Molecular Weight | 116.19 g/mol |

| Appearance | White precipitate |

Note: An experimental melting point for this compound has not been definitively reported in the reviewed literature. The parent compound, imidazolidine-2-thione, has a melting point of 196-200 °C.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-methylethylenediamine with carbon disulfide. The following protocol is based on established laboratory procedures.

Experimental Protocol

Materials:

-

1-Methylethylenediamine

-

Carbon disulfide

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone (cold)

-

Ice bath

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

A solution of 1-methylethylenediamine (3.8 g, 51 mmol) in a mixture of ethanol (9 ml) and water (9 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Carbon disulfide (0.6 ml, 9.95 mmol) is added dropwise to the cooled solution, resulting in the formation of a white precipitate.

-

The reaction mixture is then heated to 60°C.

-

An additional quantity of carbon disulfide (3 ml, 49.7 mmol) is added to the heated mixture. The initial precipitate will dissolve, followed shortly by the formation of a large amount of a white solid.

-

The reaction mixture is heated to reflux (110°C) for 1 hour.

-

Concentrated HCl (0.5 ml) is carefully added to the refluxing mixture.

-

The mixture is then heated under reflux for an additional 10 hours.

-

After the reflux period, the reaction mixture is cooled and can be stored in a freezer to maximize precipitation.

-

The resulting precipitate is collected by filtration and washed with cold acetone.

-

The final product, this compound, is obtained as a white solid with a yield of approximately 55%.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Elemental Analysis

The elemental composition of the synthesized compound is in close agreement with the calculated theoretical values.

| Element | Calculated (%) | Found (%) |

| C | 41.3 | 41.1 |

| H | 7.7 | 7.5 |

| N | 24.1 | 23.7 |

| S | 27.6 | 26.5 |

Spectroscopic Data

¹H NMR (CDCl₃, ppm): The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.7 | sb | 1H | NH |

| 3.72 | m | 2H | C₄H |

| 3.57 | m | 2H | C₅H |

| 3.15 | s | 3H | CH₃ |

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum shows key absorption bands that are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3196 | m | ν(NH) |

| 2945 | w | ν(CH) |

| 2872 | w | ν(CH) |

| 1512 | s | ν(CN) + δ(C-H) |

| 1480 | m | ν(CN) + δ(C-H) |

| 1200 | s | ν(C=S) |

| 958 | s | ν(N-CH₃) |

Mass Spectrometry: Specific mass spectrometry data for this compound was not available in the reviewed literature. However, the expected molecular ion peak [M]⁺ would be at m/z 116.

Logical Relationship of Characterization

Caption: Analytical techniques for compound characterization.

1-Methylimidazolidine-2-thione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 1-Methylimidazolidine-2-thione, a compound of interest in various research and development domains.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C4H8N2S | [1][2][3] |

| Molecular Weight | 116.185 g/mol | [1][3] |

| Alternate Molecular Weight | 116.19 g/mol | [2] |

| CAS Registry Number | 13431-10-2 | [1][2][3] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway diagrams are beyond the scope of this technical guide, as they are application-specific and not intrinsic properties of the molecule itself. Researchers are encouraged to consult peer-reviewed literature for methodologies relevant to their specific field of inquiry.

Logical Relationships

The relationship between the molecular formula and molecular weight is a foundational concept in chemistry. The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

In-depth Analysis of the Crystal Structure and Conformation of 1-Methyl-3-phenylimidazolidine-2-thione: A Technical Guide

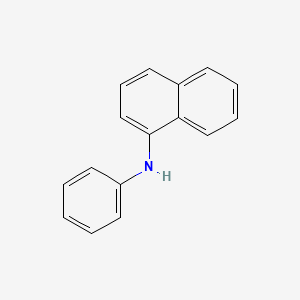

Disclaimer: As of the latest database searches, a definitive crystal structure for 1-methylimidazolidine-2-thione has not been publicly deposited. This guide therefore presents a detailed analysis of a closely related analogue, 1-methyl-3-phenylimidazolidine-2-thione , to provide valuable structural insights for researchers, scientists, and drug development professionals. The data and methodologies presented are derived from the single-crystal X-ray diffraction study of this phenyl derivative.

Introduction

The imidazolidine-2-thione scaffold is a privileged core in medicinal chemistry, appearing in a range of biologically active compounds. Understanding the three-dimensional structure and conformational preferences of this heterocyclic system is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the crystal structure, molecular conformation, and the experimental protocol used to determine the structure of 1-methyl-3-phenylimidazolidine-2-thione, serving as a robust proxy for its non-phenylated counterpart.

The study reveals that the asymmetric unit of 1-methyl-3-phenylimidazolidine-2-thione contains two independent molecules.[1][2] A key conformational feature is the significant twist around the CH2—CH2 bond within the five-membered imidazolidine ring.[1][2] This contrasts with the nearly planar structure observed in similar derivatives like dimethyl-2-imidazolidinethione.[1]

Crystallographic Data

The crystal structure of 1-methyl-3-phenylimidazolidine-2-thione was determined by single-crystal X-ray diffraction at a temperature of 100 K.[1] The compound crystallizes in an orthorhombic system. The key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂S |

| Formula Weight (Mᵣ) | 192.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 100 |

| a (Å) | 7.5159 (1) |

| b (Å) | 14.0478 (3) |

| c (Å) | 18.2050 (3) |

| Volume (ų) | 1922.12 (6) |

| Z | 8 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 2.59 |

| Crystal Size (mm) | 0.20 × 0.10 × 0.05 |

| Reflections collected | 7245 |

| Independent reflections | 3955 |

| Rint | 0.026 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.090 |

| Goodness-of-fit (S) | 1.08 |

Data sourced from Nor et al. (2014).[1][2]

Molecular Conformation

The asymmetric unit comprises two independent molecules, which differ primarily in the relative orientation of the phenyl and imidazolidine rings.[1][2] The dihedral angles between the least-squares planes of these rings are 28.03 (11)° in one molecule and 41.54 (11)° in the other.[1][2]

A defining characteristic of the imidazolidine-2-thione ring in this structure is its non-planar, twisted conformation. This is evident from the torsion angles within the five-membered ring. The twist is centered on the C-C bond of the ethylenediamine backbone.[1] Key torsion angles quantifying the relative orientations of the substituents are presented in Table 2.

Table 2: Selected Torsion Angles (°)

| Atoms (Molecule 1) | Angle (°) | Atoms (Molecule 2) | Angle (°) |

| C2—N2—C5—C10 | 35.6 (3) | C12—N4—C15—C20 | -42.8 (3) |

The torsion angles describe the rotation around the N-C bond connecting the imidazolidine ring to the phenyl group, highlighting the different orientations of the phenyl rings in the two independent molecules.[1]

The crystal packing is stabilized by a network of C—H···π interactions, where hydrogen atoms from the methyl and phenyl groups interact with the phenyl rings of adjacent molecules.[1][2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 1-methyl-3-phenylimidazolidine-2-thione was achieved in a two-step process.[1]

-

Step 1: Synthesis of 1-(2-Hydroxyethyl)-1-methyl-3-phenylthiourea. 2-Methylamino ethanol was dissolved in absolute ethanol. Phenyl isothiocyanate was added dropwise to the solution, which was then stirred for 3 hours. The addition of distilled water resulted in the formation of a white precipitate, which was filtered, washed, and collected.[1]

-

Step 2: Cyclization. The intermediate from Step 1 was dissolved in dry THF. Sodium hydride in dry THF was added dropwise at room temperature under a nitrogen atmosphere. After solvent removal, the resulting powder was taken up in DMSO, and phenyl isothiocyanate was added to complete the reaction, yielding the final product.[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an absolute ethanol solution of the final white powder product.[1]

X-ray Crystallography Workflow

The crystal structure was elucidated using single-crystal X-ray diffraction. The workflow for this process is outlined below.

Protocol Steps:

-

Data Collection: A colorless prism-shaped crystal was mounted on an Agilent SuperNova Dual diffractometer equipped with an Atlas detector.[1] The data were collected at 100 K using Cu Kα radiation.

-

Data Reduction: The collected data were processed using the CrysAlis PRO software for cell refinement and data reduction.[1]

-

Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] An absorption correction was applied using a multi-scan method.[1]

-

Hydrogen Atom Treatment: All C-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Conclusion

This guide provides a detailed summary of the crystal structure and conformational analysis of 1-methyl-3-phenylimidazolidine-2-thione, a close structural analogue of this compound. The key structural features include a non-planar, twisted conformation of the five-membered ring and a crystal packing dominated by C—H···π interactions. The comprehensive experimental protocols and tabulated crystallographic data offer a valuable resource for researchers in structural biology, medicinal chemistry, and materials science, aiding in computational modeling and the design of new molecules based on the imidazolidine-2-thione scaffold.

References

Solubility profile of 1-Methylimidazolidine-2-thione in organic solvents

An In-depth Technical Guide on the Solubility Profile of 1-Methylimidazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Methimazole or Thiamazole, is a crucial antithyroid agent belonging to the thionamide class of drugs.[1] It is widely prescribed for the management of hyperthyroidism, particularly in patients with Graves' disease.[2][3] The therapeutic efficacy of Methimazole is derived from its ability to inhibit the synthesis of thyroid hormones.[2] Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for its formulation, purification, and manufacturing processes. Proper solvent selection is critical for crystallization, ensuring high purity and yield, and for developing stable liquid dosage forms.[4]

This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. It includes a detailed summary of available solubility data, a standard experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of this compound has been qualitatively and semi-quantitatively described across several sources. The compound generally exhibits good solubility in polar organic solvents and water, with limited solubility in non-polar solvents. A summary of the available data is presented in Table 1.

Table 1: Solubility Data for this compound in Various Solvents

| Solvent | CAS Number | Solubility Description | Reported Value | Source(s) |

| Ethanol | 64-17-5 | Freely Soluble / Soluble | 200 mg/mL | [1][2][3][4][5] |

| Chloroform | 67-66-3 | Freely Soluble / Soluble | 1 g in ~4.5 mL | [1][2][4][5] |

| Water | 7732-18-5 | Freely Soluble | 1 g in ~5 mL; 200 mg/mL | [2][3][4][5] |

| Pyridine | 110-86-1 | Soluble | - | [4] |

| Ether | 60-29-7 | Slightly Soluble / Sparingly Soluble | 1 g in ~125 mL | [1][2][3][4][5] |

| Benzene | 71-43-2 | Slightly Soluble / Sparingly Soluble | - | [3][4][5] |

| Petroleum Ether | 8032-32-4 | Sparingly Soluble | - | [1][5] |

Note: Solubility descriptions such as "Freely Soluble" or "Sparingly Soluble" are based on pharmacopeial definitions. The semi-quantitative values provide a more precise measure of solubility.

Experimental Protocol for Solubility Determination

While the exact experimental conditions used to generate the data in Table 1 are not exhaustively detailed in the cited literature, a standard and widely accepted methodology for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This protocol is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Solvent: The selected organic solvent is pre-saturated with this compound by adding an excess amount of the compound to the solvent, agitating the mixture for a preliminary period (e.g., 1-2 hours), and then filtering to remove undissolved solids. This step minimizes solvent-solute interaction variability during the main experiment.

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume or mass of the pre-saturated solvent. Adding an excess ensures that equilibrium is reached with solid phase present.

-

Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). The samples are agitated for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until consecutive measurements are constant).

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-warmed syringe and immediately filtered through a syringe filter into a pre-weighed vial. Filtration is crucial to remove any undissolved microparticles.

-

Quantification: The concentration of this compound in the filtered sample is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC: The filtered sample is appropriately diluted with the mobile phase, and the concentration is calculated based on a standard calibration curve.

-

For UV-Vis: The sample is diluted with the solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined using a previously established calibration curve (Beer-Lambert Law).

-

-

Data Calculation: The solubility is typically expressed in terms of mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for solubility determination is illustrated in the diagram below.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

The Inner Workings of Thione Ligands in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thione ligands, characterized by a C=S double bond, have emerged as a versatile class of ligands in transition metal catalysis. Their unique electronic and steric properties play a crucial role in modulating the activity, selectivity, and stability of catalytic systems. This technical guide provides an in-depth exploration of the mechanism of action of thione ligands in a variety of catalytic transformations, including carbon-carbon and carbon-nitrogen bond formation, cross-coupling reactions, and hydrogenation processes. We delve into the coordination chemistry, electronic signatures, and potential redox non-innocence of thione ligands, supported by quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of thione-based systems.

Introduction: The Rise of Thione Ligands in Catalysis

The rational design of ligands is a cornerstone of modern catalysis. Thione-containing molecules, traditionally recognized for their diverse applications in medicinal chemistry and materials science, are increasingly appreciated for their ability to act as effective ligands in a wide array of catalytic reactions. The presence of a soft sulfur donor atom and a tunable electronic structure makes them compelling alternatives to more conventional phosphine and N-heterocyclic carbene (NHC) ligands. Thiones are generally considered good σ-donors and weak π-acceptors, properties that can be fine-tuned through synthetic modification of the ligand scaffold.[1] This guide will dissect the fundamental principles that govern the catalytic activity of metal complexes bearing thione ligands.

Core Mechanistic Principles

The efficacy of thione ligands in catalysis stems from a combination of their electronic and steric characteristics, their coordination behavior, and their potential to participate directly in redox processes.

Coordination Chemistry and Electronic Effects

Thione ligands typically coordinate to metal centers through the sulfur atom. The strength and nature of the metal-sulfur bond are critical to the stability and reactivity of the catalyst. Computational studies, such as Density Functional Theory (DFT), have shown that thiones can coordinate to metals like iron(II) through their zwitterionic resonance structures, acting as π-donor ligands.[2] This coordination influences the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The Lewis acidity of the metal center, a crucial parameter in many catalytic reactions, can be modulated by the electronic properties of the coordinated thione ligand. This acidity can be quantitatively evaluated using techniques like electrospray ionization mass spectrometry (ESI-MS).[3]

Steric Influence on Catalytic Selectivity

The steric bulk of thione ligands can be readily modified by introducing different substituents on the ligand framework. This steric hindrance plays a pivotal role in controlling the selectivity of catalytic reactions, for instance, by influencing the approach of substrates to the metal center and by promoting or inhibiting certain reaction pathways.

The Concept of Redox Non-Innocence

A particularly intriguing aspect of ligands containing sulfur is their potential for redox non-innocence. A redox non-innocent ligand can exist in multiple oxidation states and can actively participate in the redox changes occurring during a catalytic cycle. While this phenomenon is well-documented for thiolate ligands, recent studies suggest that thione ligands may also exhibit redox activity.[4][5] This ability to store and transfer electrons can facilitate multi-electron transformations at the metal center, a key feature in many catalytic processes.

dot

Figure 1: Conceptual comparison of catalytic cycles involving redox-innocent and redox non-innocent ligands.

Thione-Thiol Tautomerism in Catalysis

Thione ligands can exist in equilibrium with their thiol tautomers. This tautomerism can be influenced by the solvent, temperature, and the presence of a metal catalyst. While the thione form is often thermodynamically more stable, the thiol tautomer can play a crucial role in certain catalytic reactions by providing a proton or acting as a different type of coordinating species. The interconversion between these forms can be a key step in the catalytic cycle.

dot

Figure 2: Thione-thiol tautomerism.

Applications in Catalysis with Mechanistic Insights

Thione ligands have demonstrated their utility in a range of important catalytic transformations.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Palladium complexes bearing thione-containing ligands, such as thiosemicarbazones, have shown high efficacy in Suzuki-Miyaura cross-coupling reactions.[6] The catalytic cycle generally follows the established steps of oxidative addition, transmetalation, and reductive elimination. The thione ligand plays a crucial role in stabilizing the palladium catalyst and modulating its electronic properties to facilitate these steps.

dot

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Performance of Thione-Type Ligands in Suzuki-Miyaura Coupling

| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Pd-Thiosemicarbazone | p-bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 25 | 99 | 100,000 | 5,000 | [6] |

| Pd-Thiosemicarbazone | Aryl chlorides | Phenylboronic acid | NaOBuᵗ | PEG | 130 | High | - | - | [6] |

Carbon-Carbon and Carbon-Nitrogen Bond Formation: Knoevenagel Condensation

Zinc(II) complexes with cyclic thione ligands have been reported as highly active catalysts for Knoevenagel condensation reactions at room temperature.[7] The Lewis acidic zinc center, activated by the thione ligand, is proposed to coordinate to the aldehyde, enhancing its electrophilicity and facilitating the nucleophilic attack by the active methylene compound.

dot

Figure 4: Proposed mechanism for Knoevenagel condensation.

Hydrogenation and Transfer Hydrogenation Reactions

Ruthenium complexes with thiolate ligands, which can be formed in situ from thiones, are effective catalysts for the hydrogenation of thioesters to alcohols and thiols.[8][9][10] The mechanism involves the activation of H₂ by the ruthenium center, facilitated by the sulfur ligand. Similarly, ruthenium complexes with thiourea-type ligands have been employed in the transfer hydrogenation of ketones.[11]

dot

References

- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of the Lewis acidity of metal complexes using ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webofproceedings.org [webofproceedings.org]

The Emerging Therapeutic Potential of 1-Methylimidazolidine-2-thione Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-methylimidazolidine-2-thione scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and topoisomerase II, as well as the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [1] |

| HCT-116 (Colon) | 7.8 | [1] | |

| HepG2 (Liver) | 6.5 | [1] | |

| Derivative B | A549 (Lung) | 10.1 | |

| Derivative C | PC-3 (Prostate) | 8.9 | |

| Thiohydantoin Derivative 7 | HepG-2 (Liver) | - | |

| Thiohydantoin Derivative 9 | HCT-116 (Colon) | 72.46 µg/ml | |

| Imidazoline Derivative | HCT-116 (Colon) | 0.76 µg/ml | |

| Imidazolin-2-thione Derivative 3 | MCF-7 (Breast) | 3.26 | [2] |

| Imidazolin-2-thione Derivative 7 | MCF-7 (Breast) | 4.31 | [2] |

| Imidazo[4,5-b]pyrazine-2,5-dione 5a | HCT-116, HepG2, MCF-7 | < Doxorubicin | |

| Carbamate Derivative 8a | HCT-116, HepG2, MCF-7 | 11.36, 10.12, 9.53 | |

| Acenaphthylen-1(2H)-one Derivative 5b | MCF-7 (Breast) | 1.5-fold more active than Doxorubicin | [1] |

| Acenaphthylen-1(2H)-one Derivative 5h | MCF-7 (Breast) | 3-fold more active than Doxorubicin | [1] |

Note: Some IC50 values were reported in µg/ml and have been presented as such.

Experimental Protocols: Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

-

Procedure:

-

Treat cells with the test compounds for a specified period.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark to allow for staining.

-

Analyze the samples using a flow cytometer.

-

3. Caspase-3/7 Activation Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compounds.

-

Add the Caspase-Glo® 3/7 Reagent directly to the cell culture.

-

Incubate at room temperature to allow for cell lysis and the caspase reaction.

-

Measure the luminescence using a luminometer.

-

Signaling Pathways in Anticancer Activity

Antimicrobial Activity

Several derivatives of this compound have been reported to possess significant antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for different derivatives against selected microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | ||

| Candida albicans | 8 | ||

| Derivative E | Bacillus subtilis | 12.5 | |

| Pseudomonas aeruginosa | 50 | ||

| Imidazolidine-2,4-dione 4c | P. aeruginosa (Protease) | Complete inhibition | [3] |

| Imidazolidine-2,4-dione 4j | P. aeruginosa (Protease) | Complete inhibition | [3] |

| Imidazolidine-2,4-dione 12a | P. aeruginosa (Protease) | Complete inhibition | [3] |

| 2-Thioxoimidazolidin-4-one 7a | P. aeruginosa (Pyocyanin) | 96.4% inhibition | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity.

-

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been investigated in preclinical models.

Experimental Protocol: In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

-

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Procedure:

-

Administer the test compound to the animals (e.g., orally or intraperitoneally).

-

After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Logical Workflow for Anti-inflammatory Screening

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves the reaction of this compound with various electrophiles. A general synthetic scheme is depicted below.[4]

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlight their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Further research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action. In vivo efficacy and safety studies are also crucial next steps in translating these promising preclinical findings into clinically viable therapeutic agents.

References

Toxicological and Safety Profile of 1-Methylimidazolidine-2-thione: An In-depth Technical Guide

Disclaimer: Limited direct toxicological and safety data are available for 1-Methylimidazolidine-2-thione. This guide provides a comprehensive overview of the available information and supplements it with data from structurally related and well-studied compounds, namely methimazole and 2-imidazolidinethione (ethylenethiourea), to infer potential hazards. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

This compound, also known as N-Methylethylenethiourea, is a heterocyclic compound with the chemical formula C₄H₈N₂S.[1] It is structurally related to methimazole, a therapeutic agent for hyperthyroidism, and 2-imidazolidinethione (ethylenethiourea), a known animal carcinogen and teratogen.[2][3][4] Given the limited direct toxicological data for this compound, this guide provides a detailed examination of its known safety profile alongside a comparative analysis of its structural analogs to provide a comprehensive toxicological assessment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂S | [1] |

| Molecular Weight | 116.19 g/mol | [1] |

| CAS Number | 13431-10-2 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Toxicological Data

Due to the scarcity of direct studies on this compound, the following sections summarize the available data for this compound and provide a detailed toxicological profile of the closely related compounds, methimazole and 2-imidazolidinethione (ethylenethiourea).

This compound

The primary available safety information for this compound comes from its Globally Harmonized System (GHS) classification, which indicates that it is a skin and eye irritant and may cause respiratory irritation.[1]

Methimazole (1-methyl-1H-imidazole-2-thione)

Methimazole is an antithyroid drug that functions by inhibiting thyroid hormone synthesis.[1][5]

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 2250 mg/kg | [3][6] |

| Mouse | Oral | 860 mg/kg | [3][7] |

In a 2-year study, rats administered methimazole at doses of 3 and 18 mg/kg/day developed thyroid hyperplasia, adenoma, and carcinoma. The No-Observed-Adverse-Effect Level (NOAEL) for carcinogenicity in this study was 0.5 mg/kg/day.[6][7]

Methimazole has not been found to be mutagenic in the Ames test or in in vivo micronucleus assays in male mice.[5][8] However, it has been shown to induce chromosomal aberrations in mammalian cells in vitro.[2][8]

There is limited evidence for the carcinogenicity of methimazole in experimental animals, with studies showing an increased incidence of thyroid follicular-cell adenomas and carcinomas in rats.[2][3] The International Agency for Research on Cancer (IARC) has classified methimazole as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans.[3]

Methimazole can cross the placental barrier.[3] While some human case reports have suggested a link between first-trimester exposure and congenital malformations, other studies have not found an increased overall risk.[9] In a developmental toxicity study in rats, a Lowest-Observed-Adverse-Effect Level (LOAEL) of 50 mg/kg/day was identified based on developmental toxicity.[6]

2-Imidazolidinethione (Ethylenethiourea - ETU)

ETU is a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides and is also used in the rubber industry.[10]

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1832 mg/kg | [3] |

In a 90-day dietary study in rats, the no-effect level for ETU was considered to be 25 ppm.[1] Chronic exposure in rodents has been shown to cause effects on the thyroid.[10]

The genotoxicity of ETU is considered weak and has produced mixed results across various assays. It has been shown to be a weak mutagen in the Salmonella (Ames) test, and it did not induce dominant lethal mutations or micronuclei in mice in vivo.[11]

ETU is a known animal carcinogen. Studies by the National Toxicology Program (NTP) found that dietary exposure to ETU caused thyroid-gland cancer in rats and mice, liver cancer in mice, and benign pituitary-gland tumors in mice.[12][13] The U.S. Environmental Protection Agency (EPA) has classified ETU as a Group B2, probable human carcinogen.[3]

ETU is a potent teratogen in rats, causing central nervous system and skeletal abnormalities.[10] The teratogenic activity is thought to be related to ETU itself and not its metabolites.[11] The No-Observed-Effect Level (NOEL) for teratogenicity in rats has been reported as 5 mg/kg for a single oral dose.[9] The primary target of ETU's teratogenic action is the primitive neuroblast.[11]

Mechanisms of Toxicity and Signaling Pathways

Methimazole: Inhibition of Thyroid Peroxidase

The primary mechanism of action and toxicity of methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[5] By blocking TPO, methimazole prevents the iodination of tyrosine residues on thyroglobulin, thereby inhibiting the production of thyroxine (T4) and triiodothyronine (T3).[5]

Caption: Mechanism of Thyroid Peroxidase (TPO) inhibition by methimazole.

Ethylenethiourea (ETU): Disruption of Sonic Hedgehog (Shh) Signaling in Development

The developmental toxicity of ETU, particularly the induction of hindgut malformations, has been linked to the disruption of the Sonic hedgehog (Shh) signaling pathway.[2][7] Studies have shown that ETU exposure in fetal rats leads to a significant decrease in the expression of Shh in the developing hindgut during the critical period of cloacal separation.[2] This suggests that ETU interferes with Shh signaling, which plays a crucial role in the morphogenesis of the digestive tract and other organ systems.[2][7]

Caption: Postulated mechanism of ETU-induced developmental toxicity via disruption of the Sonic hedgehog (Shh) signaling pathway.

Experimental Protocols

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at one of three fixed starting dose levels (25, 200, or 2000 mg/kg body weight). The outcome of the first step determines the next dose level.

-

Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing.

-

Procedure:

-

A group of three animals is dosed with the starting dose.

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, another three animals are dosed at the same level.

-

If no animals die, the next higher dose level is administered to another group of three animals.

-

Observations are made for mortality and clinical signs of toxicity for at least 14 days.

-

-

Data Analysis: The LD50 is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure:

-

The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

-

The mixture is plated on a minimal agar medium.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.

-

Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, L5178Y, or TK6.

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

After treatment, the cells are cultured for a period that allows for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

-

Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.

Summary and Conclusion

While direct toxicological data for this compound are limited to its classification as a skin, eye, and respiratory irritant, a review of its structural analogs, methimazole and ethylenethiourea, provides valuable insights into its potential hazards.

Based on the data from these related compounds, this compound may be presumed to have the potential for:

-

Acute toxicity at high doses.

-

Thyroid toxicity , similar to methimazole and ethylenethiourea, through mechanisms that may involve the inhibition of thyroid peroxidase.

-

Carcinogenicity , particularly targeting the thyroid gland, as observed with both methimazole and ethylenethiourea in rodent studies.

-

Reproductive and developmental toxicity , with potential teratogenic effects. The disruption of the Sonic hedgehog signaling pathway by ethylenethiourea highlights a plausible mechanism for such effects.

-

Weak genotoxic potential , as the evidence for genotoxicity of the related compounds is not strong or consistent.

Given these potential hazards, it is recommended that this compound be handled with appropriate safety precautions in a research or industrial setting. Further toxicological studies are warranted to definitively characterize the safety profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals, emphasizing the need for a cautious approach and further investigation into the toxicology of this compound.

References

- 1. Deciphering the role of Shh signaling in axial defects produced by ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonic hedgehog expression in the development of hindgut in ETU-exposed fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonic hedgehog expression in the development of hindgut in ETU-exposed fetal rats : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. shivdasanilab.dana-farber.org [shivdasanilab.dana-farber.org]

- 5. In vitro teratogenicity of ethylenethiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Early development in the caudate and thyroid of methimazole-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The safety of methimazole and propylthiouracil in pregnancy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Deleterious Effects From Occupational Exposure to Ethylene Thiourea in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Developmental Toxicity of Propylthiouracil and Methimazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxicity studies in the progeny of pregnant dams treated with methimazole, monocrotophos and lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 1-Methylimidazolidine-2-thione's Electronic Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazolidine-2-thione (MET) is a heterocyclic compound featuring the imidazolidine-2-thione scaffold, a structure of significant interest in medicinal chemistry due to its presence in various antimicrobial, anticancer, and pesticide agents.[1] Understanding the electronic structure of MET is fundamental to elucidating its reactivity, stability, and potential interactions with biological targets. This technical whitepaper provides a comprehensive guide to the computational methodologies used to study the electronic characteristics of MET. It details the theoretical protocols, from geometry optimization using Density Functional Theory (DFT) to the analysis of molecular orbitals and charge distribution. While a complete computational dataset for isolated MET is not available in the reviewed literature, this guide presents the established workflow and illustrates the expected quantitative data with examples from closely related compounds and complexes.

Introduction to Computational Analysis of MET

Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that complement experimental data. For a molecule like this compound, these methods can predict its three-dimensional shape, vibrational spectra, and the distribution of electrons, which collectively govern its chemical behavior.

Key electronic properties determined through these studies include:

-

Optimized Molecular Geometry: The lowest-energy arrangement of atoms, providing precise bond lengths and angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability.[2]

-

Atomic Charge Distribution: Methods like Mulliken population analysis estimate the partial charge on each atom, highlighting electrostatic interactions and reactive sites.

-

Molecular Electrostatic Potential (MEP): A visual representation of the molecule's charge landscape, identifying electron-rich and electron-poor regions susceptible to nucleophilic and electrophilic attack, respectively.

These computational insights are invaluable for designing novel derivatives with enhanced biological activity or for understanding the mechanism of action of existing drugs.

Detailed Computational Protocols

The following section outlines a standard protocol for analyzing the electronic structure of MET using widely accepted quantum chemical methods.

Theoretical Framework

Density Functional Theory (DFT): This is the most common and effective method for electronic structure calculations on medium-sized organic molecules. DFT calculates the total electronic energy based on the electron density, offering a balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides reliable results for a wide range of molecular systems.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this type of molecule. It is a split-valence triple-zeta basis set that includes diffuse functions (++) to describe lone pairs and anions accurately, as well as polarization functions (d,p) to allow for non-spherical electron distribution.

Computational Workflow

The analysis follows a sequential workflow, where the output of each step serves as the input for the next. This process ensures that all subsequent calculations are performed on the most stable molecular conformation.

Step-by-Step Protocol:

-

Structure Generation: An initial 3D structure of this compound is created using molecular building software.

-

Geometry Optimization: An unconstrained geometry optimization is performed. The calculation iteratively adjusts the atomic coordinates to find the configuration with the lowest possible potential energy (the ground state).

-

Vibrational Frequency Analysis: To verify that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms a stable structure. This calculation also yields the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculation: Using the optimized geometry, a "single-point" energy calculation is run to determine various electronic properties. This includes generating the molecular orbitals (HOMO, LUMO), calculating the Mulliken atomic charges, and mapping the molecular electrostatic potential.

Results and Data Presentation

This section details the types of quantitative data obtained from the computational workflow.

Molecular Structure of this compound

The core structure consists of a five-membered imidazolidine ring with a methyl group attached to one nitrogen and a thione group (C=S) at the 2-position.

References

Methodological & Application

Application Note: Synthesis of N-Heterocyclic Carbenes via Reductive Desulfurization of 1-Methylimidazolidine-2-thione

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in organic and organometallic chemistry, finding extensive applications as ligands for transition metal catalysts and as organocatalysts in their own right. While the most common route to NHCs involves the deprotonation of the corresponding imidazolium or imidazolinium salts, alternative methods provide valuable access to these versatile molecules. One such powerful, albeit less common, method is the reductive desulfurization of cyclic thioureas. This application note details a protocol for the synthesis of an N-heterocyclic carbene from 1-Methylimidazolidine-2-thione, a readily available starting material. The procedure is based on the pioneering work of Kuhn and Kratz, who demonstrated the effective synthesis of imidazol-2-ylidenes by the reduction of imidazole-2(3H)-thiones with potassium in boiling tetrahydrofuran.[1][2][3]

This method is particularly advantageous as it circumvents the need for the synthesis of the corresponding imidazolinium salt precursor and the use of strong bases for deprotonation. The direct conversion of the stable thiourea to the highly reactive carbene is achieved in a single step.

Reaction Principle

The core of this synthetic protocol is the reductive desulfurization of the C=S bond in this compound using a strong reducing agent, typically an alkali metal such as potassium. The reaction proceeds by the transfer of electrons from the metal to the thiourea, leading to the cleavage of the carbon-sulfur double bond and the formation of the corresponding N-heterocyclic carbene and a metal sulfide byproduct. The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to protect the highly reactive carbene product from decomposition.

Experimental Protocol

Materials:

-

This compound

-

Potassium metal, stored under mineral oil

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Anhydrous hexane

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

-

Glassware (Schlenk flask, condenser, magnetic stir bar), oven-dried before use

Safety Precautions:

-

Potassium metal is highly reactive and pyrophoric. It reacts violently with water and can ignite spontaneously in air. Handle only under an inert atmosphere (glovebox or Schlenk line) and by trained personnel.

-

Anhydrous solvents are flammable. Work in a well-ventilated fume hood, away from ignition sources.

-

The N-heterocyclic carbene product is highly air- and moisture-sensitive. All manipulations should be carried out under strictly anaerobic and anhydrous conditions.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

-

Preparation of Apparatus: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon or nitrogen. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere before use.

-

Reaction Setup:

-

In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq) to the Schlenk flask.

-

Carefully cut small pieces of potassium metal (2.2 eq), wash them with anhydrous hexane to remove the protective mineral oil, and add them to the reaction flask.

-

Add freshly distilled, anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe to achieve a desired concentration (e.g., 0.1 M).

-

-

Reaction:

-

With the inert gas flowing through the condenser, heat the reaction mixture to reflux with vigorous stirring.

-

The reaction progress can be monitored by the consumption of the potassium metal and a change in the color of the solution. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Under an inert atmosphere, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the potassium sulfide byproduct and any unreacted potassium.

-

Wash the filter cake with a small amount of anhydrous THF to ensure complete transfer of the product.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude N-heterocyclic carbene as a solid or oil.

-

-

Purification:

-

The crude product can be purified by recrystallization from a minimal amount of anhydrous hexane or by sublimation under high vacuum.

-

Due to the high reactivity of the free carbene, it is often generated and used in situ for subsequent reactions without isolation.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | Commercially available or synthesized |

| Reducing Agent | Potassium Metal | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | Reflux (~66 °C in THF) | [1][2] |

| Reaction Time | 2 - 4 hours | Typical for similar reductive desulfurization reactions |

| Stoichiometry (Thione:K) | 1 : 2.2 | Sufficient excess of potassium to ensure complete reaction |

| Product | 1-Methylimidazolidin-2-ylidene | Highly reactive N-heterocyclic carbene |

| Typical Yield | >80% (based on related syntheses) | Yields are generally high for this type of transformation[1][2] |

| Work-up | Filtration and removal of solvent | Standard procedure for air-sensitive compounds |

| Purification | Recrystallization or Sublimation | Dependent on the physical properties of the specific carbene |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of an N-heterocyclic carbene.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of reductive desulfurization.

References

Application Notes and Protocols: 1-Methylimidazolidine-2-thione in Cross-Coupling Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes on the potential use of 1-Methylimidazolidine-2-thione as a ligand in cross-coupling catalysis, drawing parallels with structurally similar and well-established ligand classes. It also includes a comprehensive experimental protocol for the synthesis of this compound.

Application Notes

Introduction to this compound

This compound is a cyclic thiourea derivative with the molecular formula C₄H₈N₂S.[1] Its structure features a five-membered imidazolidine ring with a methyl group on one nitrogen atom and a thione group. This compound and its derivatives are of interest in medicinal chemistry and have been explored for various biological activities.[2][3] While its direct application as a primary ligand in mainstream cross-coupling reactions is not yet extensively documented, its structural and electronic properties suggest potential as a ligand for transition metal catalysts.

Potential as a Ligand in Cross-Coupling Catalysis

The utility of N-heterocyclic carbenes (NHCs) as ligands in palladium-catalyzed cross-coupling reactions is well-established.[4][5] NHCs are known for forming strong bonds with metal centers, leading to stable and highly active catalysts.[6] N-heterocyclic thiones (NHTs), such as this compound, are structurally analogous to NHCs and can be considered as "masked" carbenes. The sulfur atom in NHTs can coordinate to a metal center, and these ligands can potentially be converted to the corresponding NHCs under certain reaction conditions.

The electronic properties of NHTs make them interesting candidates for ligands. They are generally considered to be strong σ-donors, which can facilitate the oxidative addition step in catalytic cycles. The steric bulk of the ligand can be tuned by modifying the substituents on the nitrogen atoms, which in turn can influence the reductive elimination step. While imidazolylidene carbenes are a major player in transition metal catalysis, the related thione derivatives are an emerging area of investigation.[7] Chiral imidazolidine-2-thiones have been reported as ligands for asymmetric catalysis, indicating their capability to coordinate with metal centers and influence chemical transformations.[2][3]

The diagram below illustrates the structural relationship between N-heterocyclic carbenes (NHCs) and N-heterocyclic thiones (NHTs).

Caption: Structural similarity between NHCs and NHTs.

Potential Role in a Generic Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, relying on a palladium catalyst to form carbon-carbon bonds.[8][9] A ligand is crucial for stabilizing the palladium center and modulating its reactivity.[10][11] A ligand such as this compound could potentially participate in the catalytic cycle as depicted below, where 'L' represents the ligand. The strong σ-donating character of such a ligand could promote the initial oxidative addition step.

Caption: A generic Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound from 1-methylethylenediamine and carbon disulfide.[12]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Methylethylenediamine | C₃H₁₀N₂ | 74.12 | 3.8 g | 51 |

| Carbon Disulfide | CS₂ | 76.13 | 3.6 mL | 59.65 |

| Ethanol | C₂H₅OH | 46.07 | 9 mL | - |

| Water | H₂O | 18.02 | 9 mL | - |

| Concentrated HCl | HCl | 36.46 | 0.5 mL | - |

| Acetone (cold) | C₃H₆O | 58.08 | As needed | - |

Experimental Procedure:

-

To a solution of 1-methylethylenediamine (3.8 g, 51 mmol) in a mixture of ethanol (9 mL) and water (9 mL), add carbon disulfide (0.6 mL, 9.95 mmol) dropwise while cooling the reaction mixture in an ice bath. A white precipitate will form.

-

Heat the reaction mixture to 60°C and add a further quantity of carbon disulfide (3 mL, 49.7 mmol). The initial precipitate will dissolve, followed by the formation of a large amount of white solid.

-

Heat the reaction mixture under reflux (approximately 110°C) for 1 hour.

-

Add concentrated HCl (0.5 mL) to the mixture.

-

Continue to heat the mixture under reflux for an additional 10 hours.

-

After the reflux period, cool the reaction mixture and store it in a freezer to facilitate complete precipitation.

-

Filter the resulting precipitate and wash it with cold acetone.

-

Dry the solid product to obtain this compound. The reported yield is 55%.[12]

Characterization Data:

-

Appearance: White solid

-

¹H NMR (CDCl₃, ppm): 5.7 (sb, 1H, NH), 3.72 (m, 2H, C₄H), 3.57 (m, 2H, C₅H), 3.15 (s, 3H, CH₃)[12]

-

IR (KBr, cm⁻¹): 3196 (m, N-H), 2945 (w, C-H), 2872 (w, C-H), 1512 (s, C-N + C-H), 1480 (m), 1200 (s, C=S), 958 (s, N-CH₃)[12]

The workflow for the synthesis is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Methyl-2-imidazolidinethione synthesis - chemicalbook [chemicalbook.com]